2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine
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Overview
Description
2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C15H22N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzylpiperidine with cyclopropanamine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A precursor in the synthesis of 2-(1-Benzylpiperidin-3-yl)cyclopropan-1-amine.
Cyclopropanamine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropane ring and piperidine moiety contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H22N2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C15H22N2/c16-15-9-14(15)13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |
InChI Key |
SBOZEIKRKXOXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C3CC3N |
Origin of Product |
United States |
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